5,6-Dimethoxy-1-methyl-1,2,3,8,9,9a-hexahydro-7H-benzo(de)quinolin-7-one
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Overview
Description
5,6-Dimethoxy-1-methyl-1,2,3,8,9,9a-hexahydro-7H-benzo(de)quinolin-7-one is a complex organic compound with the molecular formula C15H19NO3. This compound is part of the benzoquinoline family, known for its diverse applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 5,6-Dimethoxy-1-methyl-1,2,3,8,9,9a-hexahydro-7H-benzo(de)quinolin-7-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5,6-dimethoxy-1-indanone with suitable reagents can lead to the formation of the desired benzoquinoline derivative . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Dimethoxy-1-methyl-1,2,3,8,9,9a-hexahydro-7H-benzo(de)quinolin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other benzoquinoline derivatives, such as:
- 5,6-Dimethoxy-1-indanone
- 2,3-Dimethoxy-11H-indeno[1,2-b]quinoline-6,10-dicarboxylic acid These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of 5,6-Dimethoxy-1-methyl-1,2,3,8,9,9a-hexahydro-7H-benzo(de)quinolin-7-one lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
35690-87-0 |
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Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
5,6-dimethoxy-1-methyl-3,8,9,9a-tetrahydro-2H-benzo[de]quinolin-7-one |
InChI |
InChI=1S/C15H19NO3/c1-16-7-6-9-8-12(18-2)15(19-3)14-11(17)5-4-10(16)13(9)14/h8,10H,4-7H2,1-3H3 |
InChI Key |
IKDQGVYHJNOUCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CCC3=O)OC)OC |
Origin of Product |
United States |
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